molecular formula C8H9ClO B14255729 Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)- CAS No. 214920-46-4

Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-

Cat. No.: B14255729
CAS No.: 214920-46-4
M. Wt: 156.61 g/mol
InChI Key: HXYXVFUUHSZSNV-RRKCRQDMSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, typically involves the chlorination of 5-Norbornene-2-carboxylic acid or its derivatives. One common method is the reaction of 5-Norbornene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.

Industrial Production Methods

In an industrial setting, the production of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form carbonyl chlorides.

    Nucleophiles: Such as amines, alcohols, and thiols, for substitution reactions.

    Electrophiles: Such as halogens and hydrogen halides, for addition reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Halogenated Derivatives: Formed through addition reactions with halogens.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the bicyclic structure can also participate in addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

Similar Compounds

  • 5-Norbornene-2-carboxylic acid
  • 5-Norbornene-2-carbonitrile
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

Uniqueness

Bicyclo[221]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, is unique due to its combination of a bicyclic structure with a carbonyl chloride functional group

Properties

CAS No.

214920-46-4

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m0/s1

InChI Key

HXYXVFUUHSZSNV-RRKCRQDMSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)Cl

Canonical SMILES

C1C2CC(C1C=C2)C(=O)Cl

Origin of Product

United States

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